
Boc-D-Arg(Mts)-OHCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Arg(Mts)-OHCHA involves the protection of the arginine side chain with a mesitylenesulfonyl (Mts) group. This protection is crucial for preventing side reactions during peptide synthesis. The tert-butoxycarbonyl (Boc) group is used to protect the amino group of arginine. The final product is obtained as a cyclohexylammonium salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. The process includes the protection of arginine, coupling reactions, and purification steps to ensure high purity and yield. The compound is often produced in bulk quantities for use in various research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Boc-D-Arg(Mts)-OHCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Mts protective groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of protective groups with other functional groups
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while the Mts group can be removed using milder conditions such as thiol-containing reagents.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) are used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected arginine derivatives and peptides with specific sequences, depending on the intended synthesis .
Aplicaciones Científicas De Investigación
Boc-D-Arg(Mts)-OHCHA is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications
Mecanismo De Acción
The mechanism of action of Boc-D-Arg(Mts)-OHCHA involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Boc and Mts) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s molecular targets include the amino and carboxyl groups of other amino acids, facilitating the formation of peptide chains .
Comparación Con Compuestos Similares
Similar Compounds
Boc-D-Arg(Tos)-OH: Uses a toluenesulfonyl (Tos) group for protection.
Fmoc-D-Arg(Mts)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Boc-D-Arg(NO2)-OH: Uses a nitro group for protection
Uniqueness
Boc-D-Arg(Mts)-OHCHA is unique due to its combination of Boc and Mts protective groups, which offer a balance of stability and ease of removal. This makes it particularly useful in the synthesis of peptides with multiple arginine residues, where selective deprotection is crucial .
Propiedades
Fórmula molecular |
C32H55N5O6S |
|---|---|
Peso molecular |
637.9 g/mol |
Nombre IUPAC |
(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C20H32N4O6S.C12H23N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);11-13H,1-10H2/t15-;/m1./s1 |
Clave InChI |
ULFDXRWBFVJDOX-XFULWGLBSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)
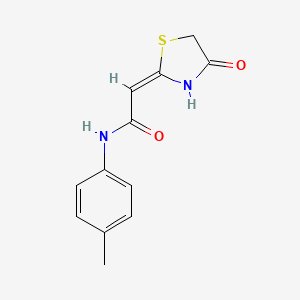

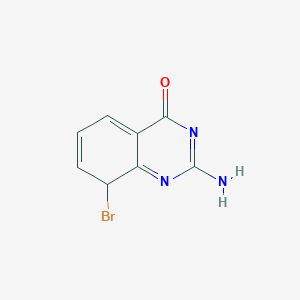
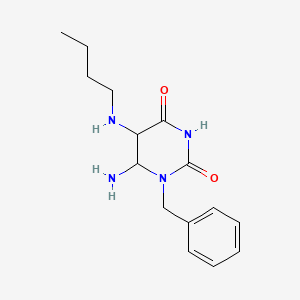


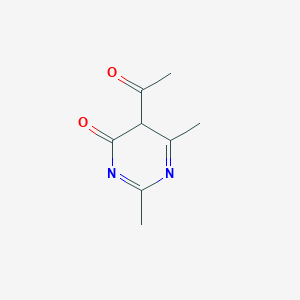
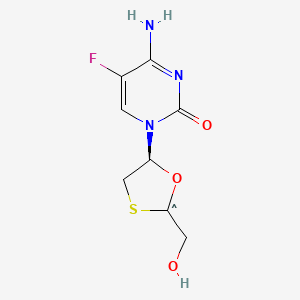
![2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride](/img/structure/B12343823.png)
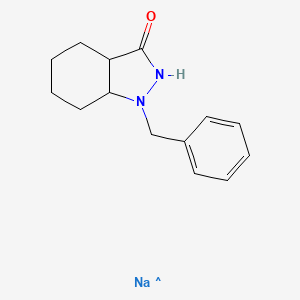

![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)

